molecular formula C10H22O2S2 B14452239 S-Pentyl pentane-1-sulfonothioate CAS No. 78630-48-5

S-Pentyl pentane-1-sulfonothioate

Cat. No.: B14452239
CAS No.: 78630-48-5
M. Wt: 238.4 g/mol
InChI Key: PXEZIIYEJPYSSG-UHFFFAOYSA-N
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Description

S-Pentyl pentane-1-sulfonothioate is an organic compound characterized by the presence of a sulfonothioate group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pentyl pentane-1-sulfonothioate typically involves the reaction of pentane-1-sulfonyl chloride with pentyl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

S-Pentyl pentane-1-sulfonothioate undergoes various chemical reactions, including:

    Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Pentyl pentane-1-sulfonothioate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-Pentyl pentane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • S-Butyl butane-1-sulfonothioate
  • S-Hexyl hexane-1-sulfonothioate
  • S-Propyl propane-1-sulfonothioate

Uniqueness

S-Pentyl pentane-1-sulfonothioate is unique due to its specific chain length and the presence of the sulfonothioate group, which imparts distinct chemical properties. Compared to shorter or longer chain analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

78630-48-5

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-pentylsulfonylsulfanylpentane

InChI

InChI=1S/C10H22O2S2/c1-3-5-7-9-13-14(11,12)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

PXEZIIYEJPYSSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCSS(=O)(=O)CCCCC

Origin of Product

United States

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